Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate: is a complex organic compound known for its vibrant color and extensive use in various scientific fields. It is a trisodium salt with the molecular formula C16H9N2Na3O11S3 and a molecular weight of 570.39 g/mol . This compound is often utilized in analytical chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps, starting with the diazotization of sulfanilic acid followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization and filtration to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Quinones and sulfonic acids.
Reduction: Amines and sulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is widely used in:
Analytical Chemistry: As a reagent for the detection and quantification of metal ions.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic tool in various assays.
Industry: In the production of dyes and pigments
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyl and sulfonate groups provide multiple binding sites, allowing for strong interactions with metal ions. This property is utilized in various analytical techniques to detect and measure metal ion concentrations .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid disodium salt
- Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate offers superior stability and solubility in water, making it more effective in aqueous environments. Its unique structure also allows for more versatile applications in various scientific fields .
Properties
Molecular Formula |
C22H12N4NaO14S4-3 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-4 |
InChI Key |
WRAFPUJUYUPQBF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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